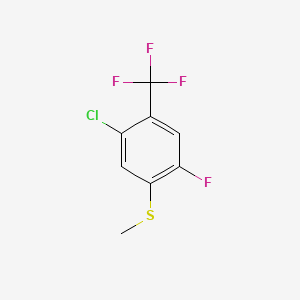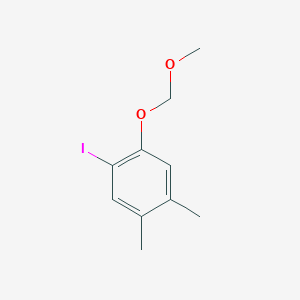
3-(3-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one is an organic compound that features a nitrophenyl group attached to a pyrrolidinylprop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 3-(3-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine and an appropriate enone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(3-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4 and LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidinylprop-2-en-1-one moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one include:
3-Nitrophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-Nitrophenol: An intermediate in the synthesis of dyes and pigments.
2-(3-Nitrophenyl)acetic acid: Studied for its potential pharmaceutical applications. Compared to these compounds, this compound is unique due to its combination of a nitrophenyl group with a pyrrolidinylprop-2-en-1-one moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-8-1-2-9-14)7-6-11-4-3-5-12(10-11)15(17)18/h3-7,10H,1-2,8-9H2 |
InChI-Schlüssel |
PNYIMHVLTKZLCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


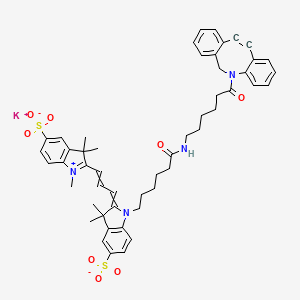
![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
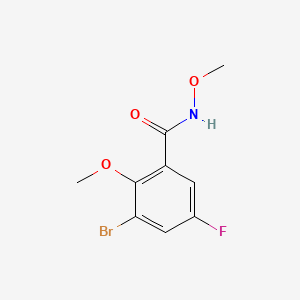
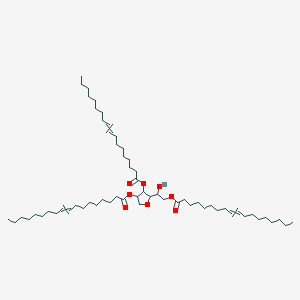

![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
